4-ethyl-2-methylhexane

Overview

Description

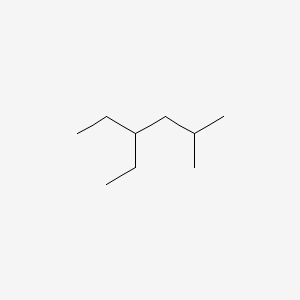

4-Ethyl-2-methylhexane is a chemical compound with the formula C9H20 . It contains a total of 29 atoms, including 20 Hydrogen atoms and 9 Carbon atoms .

Synthesis Analysis

The synthesis of this compound involves various thermophysical properties. The compound has a normal boiling temperature, critical temperature, and critical pressure . It also has a boiling temperature as a function of pressure from 5.2823e-006 kPa to 2351.93 kPa .Molecular Structure Analysis

The molecule contains a total of 28 bonds, including 8 non-H bonds and 4 rotatable bonds . The 2D chemical structure image of this compound is also called a skeletal formula, which is the standard notation for organic molecules . The 3D chemical structure image of this compound is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a normal boiling temperature, critical temperature, and critical pressure . It also has a boiling temperature as a function of pressure from 5.2823e-006 kPa to 2351.93 kPa . Other properties include density, enthalpy of vaporization, heat capacity, enthalpy, entropy, refractive index, viscosity, thermal conductivity, and enthalpy of formation .Scientific Research Applications

Biodegradation of Iso-Alkanes

Research on iso-alkanes like 4-ethyl-2-methylhexane reveals their biodegradation under methanogenic conditions. A study showed isomer-specific metabolism of C7-C8 iso-alkanes, suggesting their activation by a novel Peptococcaceae via addition to fumarate. This indicates potential environmental implications for petroleum and refined products containing iso-alkanes (Abu Laban et al., 2015).

Catalytic Hydrogenation

Another study focused on the catalytic hydrogenation of 2-ethyl-2-hexenal, a process related to this compound. It highlighted the production of byproducts like 3-methylheptane, exploring the kinetics of hydrogenation reactions (Zhao et al., 2018).

Pharmacokinetics and Emission Characteristics

In the realm of pharmacokinetics and emission, a study analyzed the inhalation pharmacokinetics of compounds like 2-nitropropane, methyl ethyl ketone, and n-hexane, relevant to the context of this compound (Kessler et al., 1989). Additionally, research on diesel engine performance using glycerol derivatives blends, related to the chemical family of this compound, was conducted to assess emissions and efficiency (Oprescu et al., 2014).

Material Science Applications

Metal 2-ethylhexanoates, closely related to this compound, have been studied for their applications in materials science. They are used as metal-organic precursors and catalysts for polymerizations, demonstrating their versatility in various industrial applications (Mishra et al., 2007).

Separation and Purification Techniques

The study of separation and purification technology, specifically in the context of ethyl acetate and n-hexane, offers insights into processes applicable to compounds like this compound. Techniques such as extractive distillation and vapor recompression heat pump were explored to improve thermal efficiency (Feng et al., 2020).

Safety and Hazards

The safety data sheet for a similar compound, n-Hexane, indicates that it is highly flammable and may be fatal if swallowed and enters airways . It can cause skin irritation, serious eye irritation, respiratory irritation, drowsiness, and dizziness . It is suspected of damaging fertility and can cause damage to organs through prolonged or repeated exposure .

Properties

IUPAC Name |

4-ethyl-2-methylhexane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20/c1-5-9(6-2)7-8(3)4/h8-9H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYCZJIBOPKRSOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)CC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70184765 | |

| Record name | Hexane, 4-ethyl-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70184765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3074-75-7 | |

| Record name | 4-Ethyl-2-methylhexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3074-75-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexane, 4-ethyl-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003074757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexane, 4-ethyl-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70184765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1E)-ethylidene]-2-methylpropane-2-sulfinamide](/img/structure/B6597366.png)

![4-methyl-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B6597415.png)

![3-[(3-aminopropyl)(hydroxy)phosphoryl]-2-methylpropanoic acid hydrochloride](/img/structure/B6597436.png)

![rac-tert-butyl N-[(1R,3S)-3-[(methanesulfonyloxy)methyl]cyclopentyl]carbamate](/img/structure/B6597473.png)